molecular formula C30H48O B1157566 (1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one CAS No. 30452-60-9

(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

Cat. No.: B1157566
CAS No.: 30452-60-9
M. Wt: 424.7 g/mol
InChI Key: RCXORQWZHHYMBR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Cyclomusalenone plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the enzyme alpha-glucosidase, which is crucial in the hydrolysis of carbohydrates into glucose . This inhibition can delay carbohydrate digestion and reduce postprandial blood glucose levels, making cyclomusalenone a potential therapeutic agent for managing diabetes. Additionally, cyclomusalenone interacts with various biomolecules, forming derivatives that exhibit different biochemical properties .

Cellular Effects

Cyclomusalenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have demonstrated its anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines . Cyclomusalenone also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses. Furthermore, its hypoglycemic effect is attributed to its ability to enhance insulin sensitivity and glucose uptake in cells .

Molecular Mechanism

The molecular mechanism of cyclomusalenone involves its binding interactions with specific biomolecules. Cyclomusalenone inhibits alpha-glucosidase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of carbohydrates . This inhibition leads to a decrease in glucose absorption and a subsequent reduction in blood glucose levels. Additionally, cyclomusalenone’s anti-inflammatory effects are mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclomusalenone have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also exert biological effects. Long-term studies have shown that cyclomusalenone maintains its hypoglycemic and anti-inflammatory properties over extended periods . The stability and efficacy of cyclomusalenone can be influenced by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

The effects of cyclomusalenone vary with different dosages in animal models. At lower doses, cyclomusalenone has been shown to effectively reduce blood glucose levels without causing significant adverse effects . At higher doses, cyclomusalenone can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Cyclomusalenone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can influence the overall pharmacological effects of cyclomusalenone. Additionally, cyclomusalenone can affect metabolic flux by modulating the activity of key metabolic enzymes.

Transport and Distribution

Cyclomusalenone is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, cyclomusalenone can bind to intracellular proteins, influencing its localization and accumulation. The distribution of cyclomusalenone within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of cyclomusalenone plays a crucial role in its activity and function. Cyclomusalenone can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, cyclomusalenone can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of cyclomusalenone can influence its efficacy and specificity in modulating cellular processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One significant reaction is ozonolysis, which transforms cyclomusalenone into stereoisomeric triterpene 1,2,4-trioxolanes and N-methoxylactam .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one is unique among triterpenoids due to its potent α-glucosidase inhibitory activity . Similar compounds include:

    Cycloartenone: Another triterpenoid with a similar molecular structure but different biological activities.

    Betulinic Acid: Known for its anti-cancer properties but lacks significant α-glucosidase inhibitory activity.

    Oleanolic Acid: Exhibits various biological activities, including anti-inflammatory and anti-diabetic effects, but with a different mechanism of action compared to cyclomusalenone.

This compound stands out due to its specific inhibition of α-glucosidase, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

30452-60-9

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

15-(5,6-dimethylhept-6-en-2-yl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h20-24,26H,1,8-18H2,2-7H3

InChI Key

RCXORQWZHHYMBR-UHFFFAOYSA-N

SMILES

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(C)C(=C)C)C

Canonical SMILES

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(C)C(=C)C)C

Appearance

Powder

Origin of Product

United States
Customer
Q & A

Q1: What is Cyclomusalenone and where is it found?

A1: Cyclomusalenone is a naturally occurring triterpenoid compound. It is primarily found in the fruit peel of the Musa sapientum L. plant, commonly known as the banana. []

Q2: What are the potential applications of Cyclomusalenone and other compounds isolated from banana rhizome?

A2: Research suggests that Cyclomusalenone, alongside other compounds like 4-epicyclomusalenone and chlorogenic acid, found in banana rhizome exhibit promising antioxidant properties. [] These compounds have demonstrated efficacy in various in vitro antioxidant assays, indicating their potential use in the food, nutraceutical, and pharmaceutical industries. [] Further research is needed to explore their specific applications and potential benefits.

Q3: Is there any research on Cyclomusalenone's activity against specific diseases?

A3: While the provided research focuses on the isolation, identification, and antioxidant properties of Cyclomusalenone, there is no mention of its activity against specific diseases. Further research is needed to investigate potential therapeutic applications.

Q4: What is the structural difference between Cyclomusalenone and 4-epicyclomusalenone?

A4: Both compounds are 3-oxo-28-norcycloartane-type triterpenes. The "epi" in 4-epicyclomusalenone signifies a difference in the stereochemistry at the 4th carbon atom compared to Cyclomusalenone. This difference, while seemingly small, can significantly impact their biological activity and interactions. []

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